molecular formula C15H12N2OS B505847 2-(1-naphthyl)-N-(1,3-thiazol-2-yl)acetamide

2-(1-naphthyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B505847
M. Wt: 268.3g/mol
InChI Key: YAVQRDGRUFWWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-naphthyl)-N-(1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides It features a naphthalene ring and a thiazole ring, connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-naphthyl)-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of naphthalene-1-yl acetic acid with thiazole-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and are performed at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-naphthyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or thiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of naphthalene-1,2-dicarboxylic acid derivatives.

    Reduction: Formation of naphthalene-1-ylmethylamine derivatives.

    Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

2-(1-naphthyl)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-naphthyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The naphthalene ring can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-1-yl)acetamide: Lacks the thiazole ring, resulting in different chemical and biological properties.

    N-(1,3-thiazol-2-yl)acetamide: Lacks the naphthalene ring, affecting its overall stability and reactivity.

Uniqueness

2-(1-naphthyl)-N-(1,3-thiazol-2-yl)acetamide is unique due to the combination of the naphthalene and thiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H12N2OS

Molecular Weight

268.3g/mol

IUPAC Name

2-naphthalen-1-yl-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H12N2OS/c18-14(17-15-16-8-9-19-15)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2,(H,16,17,18)

InChI Key

YAVQRDGRUFWWGD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC=CS3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC=CS3

Origin of Product

United States

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